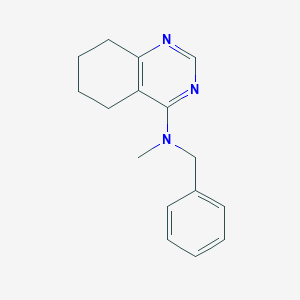![molecular formula C21H29N5 B6438640 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549039-75-8](/img/structure/B6438640.png)
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrimidine, piperazine, and pyrrolidine rings suggest that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学研究应用
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide variety of scientific research applications. It has been used in studies of drug-receptor interactions, enzyme kinetics, and as a tool to study the effects of drugs on the central nervous system. It has also been used as a fluorescent probe in studies of enzyme-substrate interactions and as a tool to study the effects of drugs on the cardiovascular system.
作用机制
The mechanism of action of 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is not fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, resulting in an increase in the activity of certain neurotransmitters. It is also believed to act as an inhibitor of certain enzymes, which can affect the activity of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to have an effect on the cardiovascular system, increasing heart rate and blood pressure. Additionally, it has been found to have an effect on the immune system, increasing the production of certain cytokines.
实验室实验的优点和局限性
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide variety of applications, making it a versatile tool for scientific research. However, one of the main limitations of using this compound is that it is not particularly soluble in organic solvents, making it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research could be conducted to explore the effects of this compound on other physiological systems, such as the endocrine system. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential toxicological effects of this compound, as well as its potential for drug-drug interactions.
合成方法
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can be synthesized from a variety of starting materials, including pyrrolo[2,3-d]pyrimidine, 4-bromo-2-methoxy-6-methylpyridine, and 1-phenylethylamine. The synthesis method involves the reaction of the starting materials in an aqueous solution containing a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The reaction product is then purified by recrystallization or column chromatography.
安全和危害
属性
IUPAC Name |
4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-17-16-20(25-10-6-7-11-25)23-21(22-17)26-14-12-24(13-15-26)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREVADSVPZQJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6438564.png)
![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438572.png)
![2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B6438577.png)
![1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438582.png)
![1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438590.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438592.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methoxy-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438604.png)
![4-methyl-1-[(1-{[3-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438606.png)
![4-methyl-1-[(1-{[4-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438614.png)
![N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438632.png)

![2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine](/img/structure/B6438657.png)